Neutrophil elastase inhibitor 4

Beschreibung

Eigenschaften

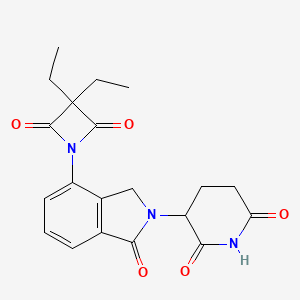

Molekularformel |

C20H21N3O5 |

|---|---|

Molekulargewicht |

383.4 g/mol |

IUPAC-Name |

3-[7-(3,3-diethyl-2,4-dioxoazetidin-1-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C20H21N3O5/c1-3-20(4-2)18(27)23(19(20)28)13-7-5-6-11-12(13)10-22(17(11)26)14-8-9-15(24)21-16(14)25/h5-7,14H,3-4,8-10H2,1-2H3,(H,21,24,25) |

InChI-Schlüssel |

RHVBIFAAZYRYRR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(C(=O)N(C1=O)C2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O)CC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Neutrophil Elastase Inhibitor 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of Neutrophil Elastase Inhibitor 4, a potent and competitive inhibitor of human neutrophil elastase (HNE). The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Properties and Data

This compound, also referred to as compound 4f in the primary literature, is a novel thalidomide derivative with significant biological activity.[1][2] Its chemical and biological properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-((1,3-dioxo-1,3,3a,4,6,7,8,9-octahydropyrrolo[3,4-f]isoindol-5(2H)-yl)methyl)-N-(1,3-dioxoisoindolin-2-yl)acetamide | [1][2] |

| Molecular Formula | C20H21N3O5 | |

| Molecular Weight | 383.39 g/mol | |

| Appearance | Not explicitly reported | |

| Solubility | Not explicitly reported | |

| Stability | Not explicitly reported, however, thalidomide and its N-alkyl analogs have been shown to have half-lives of 25 to 35 hours at 32°C and pH 6.4.[3] |

Table 2: Biological Activity

| Parameter | Value | Cell Line/Enzyme | Reference |

| HNE IC50 | 42.30 nM | Human Neutrophil Elastase | [1][2] |

| HNE Ki | 8.04 nM | Human Neutrophil Elastase | [1][2] |

| Inhibition Mode | Competitive | Human Neutrophil Elastase | [1][2] |

| Antiproliferative IC50 | 21.25 nM | T47D (Breast Carcinoma) | [1][2] |

| 34.17 nM | RPMI 8226 (Multiple Myeloma) | [1][2] | |

| 29.93 nM | A549 (Non-small-cell Lung Carcinoma) | [1][2] | |

| 99.11 nM | HSF (Human Skin Fibroblasts) | [1][2] | |

| Apoptosis Induction | Yes | T47D (Breast Carcinoma) | [1][2] |

| Cell Cycle Arrest | G2/M phase | T47D (Breast Carcinoma) | [1] |

Synthesis Protocol

The synthesis of this compound (compound 4f) is based on the methods described by Donarska B, et al. (2023).[1][2] The following is a detailed experimental protocol for its preparation.

Materials:

-

Starting materials and reagents can be sourced from commercial suppliers.

-

Solvents should be of analytical grade and dried where necessary.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Procedure:

The synthesis of the target compound involves a multi-step process. The final step is the reaction between an appropriate thalidomide-derived amine and a carboxylic acid derivative.

-

Step 1: Synthesis of the Amine Precursor: The synthesis of the key amine intermediate is a crucial step. While the specific details for this precursor are outlined in the primary literature, it generally involves the modification of thalidomide or its analogs.

-

Step 2: Synthesis of the Carboxylic Acid Moiety: The carboxylic acid component is prepared separately, often involving standard organic synthesis techniques to build the desired scaffold.

-

Step 3: Coupling Reaction: The final step involves the coupling of the amine precursor and the carboxylic acid moiety. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is usually carried out at room temperature and monitored until completion.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Protocols for Biological Assays

The following are detailed methodologies for the key biological experiments cited in the literature for this compound.

Human Neutrophil Elastase (HNE) Inhibition Assay

This assay is performed to determine the inhibitory activity of the compound against HNE.

Materials:

-

Human Neutrophil Elastase (HNE)

-

Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Sivelestat)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, HNE enzyme, and varying concentrations of the test compound or reference inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) over time using a fluorometric plate reader.

-

Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each concentration of the test compound.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mode of inhibition (e.g., competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data is analyzed using Lineweaver-Burk plots.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the antiproliferative activity of the compound against various cancer cell lines.

Materials:

-

Cancer cell lines (T47D, RPMI 8226, A549) and a normal cell line (HSF)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect the induction of apoptosis in cells treated with the compound.

Materials:

-

T47D cells

-

Test compound (this compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat T47D cells with the test compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for a short period (e.g., 15 minutes).

-

Analyze the stained cells by flow cytometry.

-

The flow cytometer will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows related to this compound.

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for the synthesis and biological evaluation of the inhibitor.

References

- 1. Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Novel Neutrophil Elastase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neutrophil elastase (NE), a powerful serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of invading pathogens.[1][2] However, excessive or dysregulated NE activity is implicated in the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and bronchiectasis.[3][4] This imbalance between NE and its endogenous inhibitors leads to the degradation of extracellular matrix components, such as elastin, and the potentiation of inflammatory signaling cascades, resulting in tissue damage.[2][5] Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy for these debilitating conditions. This technical guide provides an in-depth overview of the discovery and development of novel NE inhibitors, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Classes and Potency of Novel Neutrophil Elastase Inhibitors

The development of NE inhibitors has yielded a diverse array of chemical entities, ranging from endogenous protein inhibitors to synthetic small molecules. These inhibitors can be broadly classified based on their mechanism of action and chemical structure. Several compounds have advanced to clinical trials, demonstrating the therapeutic potential of targeting neutrophil elastase.

Table 1: Quantitative Data for Selected Novel Neutrophil Elastase Inhibitors

| Inhibitor Class | Compound | Target | IC50 | Ki | Development Stage | Reference(s) |

| Dihydropyrimidinone | BAY 85-8501 | Human Neutrophil Elastase (HNE) | 0.5 nM (for HNE) | - | Clinical Trials | [6] |

| Pyridinone | AZD9668 | Human Neutrophil Elastase (HNE) | - | - | Clinical Trials | [3][7][8] |

| Benzoxazinone | Unnamed Derivatives | Human Neutrophil Elastase (HNE) | - | - | Preclinical | [3] |

| Pyrazinone | Functionalized Derivatives | Human Neutrophil Elastase (HNE) | nM to pM range | - | Preclinical | [5] |

| Isoxazol-5(2H)-one | Compound 2o | Human Neutrophil Elastase (HNE) | 20 nM | - | Preclinical | [9] |

| Natural Peptide | Lyngbyastatin 7 | Human Neutrophil Elastase (HNE) | 23 nM | - | Preclinical | [10] |

| Kunitz-type Inhibitor | AvKTI | Neutrophil Elastase | 446.93 nM | 169.07 nM | Preclinical | [10] |

| Synthetic Peptide | Sivelestat | Neutrophil Elastase | - | - | Marketed (in some regions) | [1][11] |

| Endogenous Protein | Alpha1-Antitrypsin (AAT) | Neutrophil Elastase | - | - | Approved Therapy |

Note: IC50 and Ki values can vary depending on the specific assay conditions. This table provides a comparative overview based on available literature.

Key Experimental Protocols in NE Inhibitor Discovery

The evaluation of novel neutrophil elastase inhibitors requires a suite of robust in vitro and in vivo assays. These protocols are designed to assess the potency, selectivity, and efficacy of candidate compounds.

In Vitro Enzyme Activity Assay (Fluorometric)

This assay is a primary screening method to determine the direct inhibitory effect of a compound on purified neutrophil elastase.

Principle: The assay utilizes a specific, non-fluorescent substrate for neutrophil elastase. In the presence of active NE, the substrate is cleaved, releasing a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of substrate cleavage.[12]

Materials:

-

Purified Human Neutrophil Elastase

-

Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (dissolved in an appropriate solvent like DMSO)

-

Control inhibitor (e.g., Sivelestat)[12]

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 400/505 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and the control inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed amount of purified neutrophil elastase to each well, except for the background control wells.

-

Add the diluted test compounds or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cell-Based Assay: Inhibition of NE-Induced Cytokine Release

This assay assesses the ability of an inhibitor to block the downstream inflammatory effects of neutrophil elastase in a cellular context.

Principle: Neutrophil elastase can stimulate various cell types (e.g., epithelial cells, macrophages) to release pro-inflammatory cytokines like Interleukin-8 (IL-8).[13] This assay measures the reduction in cytokine levels in the presence of an NE inhibitor.

Materials:

-

A suitable cell line (e.g., A549 lung epithelial cells)

-

Cell culture medium and supplements

-

Recombinant human neutrophil elastase

-

Test compounds

-

ELISA kit for the specific cytokine to be measured (e.g., human IL-8)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere and grow to a desired confluency.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Stimulate the cells with a pre-determined concentration of recombinant human neutrophil elastase. Include an unstimulated control and a vehicle control.

-

Incubate the cells for a period sufficient to induce cytokine release (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokine (e.g., IL-8) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine release for each compound concentration compared to the NE-stimulated vehicle control.

-

Determine the IC50 value of the compound for inhibiting the cellular effects of NE.

Signaling Pathways in Neutrophil Elastase Pathophysiology

Neutrophil elastase exerts its pro-inflammatory effects through complex signaling cascades. Understanding these pathways is crucial for identifying novel therapeutic targets and for the rational design of NE inhibitors.

NE-Induced Mucin Gene Expression

In airway inflammatory diseases, neutrophil elastase is a potent stimulus for mucin production, contributing to airway obstruction. The signaling pathway leading to MUC1 gene expression is a key example of NE's pro-inflammatory activity.[14][15]

Caption: Signaling pathway of NE-induced MUC1 gene transcription.

General Workflow for NE Inhibitor Discovery and Development

The process of discovering and developing a novel neutrophil elastase inhibitor follows a logical progression from initial screening to preclinical and clinical evaluation.

Caption: General workflow for the discovery and development of NE inhibitors.

NE-Mediated Pro-inflammatory Signaling via TLR4 and EGFR

Neutrophil elastase can amplify inflammatory responses by activating key cell surface receptors, leading to the production of neutrophil chemoattractants like CXCL8 (IL-8).[13]

Caption: NE-mediated activation of pro-inflammatory signaling pathways.

Conclusion

The discovery and development of novel neutrophil elastase inhibitors represent a vibrant area of research with significant therapeutic promise for a multitude of inflammatory diseases. The continued exploration of diverse chemical scaffolds, coupled with a deeper understanding of the complex signaling networks modulated by neutrophil elastase, will undoubtedly pave the way for the next generation of more effective and safer therapies. This guide provides a foundational understanding of the key aspects of this process, from the initial identification of potent inhibitors to the elucidation of their mechanisms of action in relevant biological systems.

References

- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]

- 5. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. mdpi.com [mdpi.com]

- 14. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into Neutrophil Elastase Inhibitor 4 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Human Neutrophil Elastase (HNE), a potent serine protease, plays a critical role in the inflammatory cascade and host defense. However, its dysregulation is implicated in a range of debilitating inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This has spurred significant interest in the development of potent and selective HNE inhibitors. This technical guide delves into the core principles of the structure-activity relationship (SAR) of a notable class of HNE inhibitors, with a specific focus on the thalidomide-derived Neutrophil Elastase Inhibitor 4 and its analogs. We will explore the key structural modifications that influence inhibitory potency, present quantitative data in a comparative format, provide detailed experimental methodologies, and visualize critical biological and experimental processes.

Structure-Activity Relationship (SAR) of Neutrophil Elastase Inhibitors

The development of effective HNE inhibitors hinges on a thorough understanding of how molecular structure dictates inhibitory activity. Researchers have explored various chemical scaffolds, each with unique SAR characteristics. Here, we summarize the key findings for several prominent classes of HNE inhibitors.

Thalidomide-Based Inhibitors

Recent studies have identified thalidomide derivatives as potent, nanomolar inhibitors of HNE. The core structure of these inhibitors allows for systematic modifications to probe the enzyme's active site. A key compound in this class is designated as This compound (compound 4f) , which exhibits a competitive mode of inhibition.

Molecular docking studies have revealed that the azetidine-2,4-dione moiety of these inhibitors forms crucial interactions with key residues in the HNE active site, namely Ser195, Arg217, and His57.[1] The SAR of this class highlights the importance of the substituents on the phthalimide and the linker connecting to the azetidine-2,4-dione.

Table 1: SAR of Thalidomide-Based HNE Inhibitors [1]

| Compound | R Group (on phthalimide) | IC50 (nM) | Ki (nM) | Inhibition Mode |

| 4a | H | 21.78 | - | Competitive |

| 4b | 4-F | 35.12 | - | - |

| 4e | 4-NO2 | 28.95 | - | - |

| 4f | 3-NH2 (from lenalidomide) | 42.30 | 8.04 | Competitive |

Note: A lower IC50/Ki value indicates higher inhibitory potency.

Isoxazolone Derivatives

The isoxazol-5(2H)-one scaffold has emerged as another promising template for potent HNE inhibitors.[2] SAR studies on this class have demonstrated that modifications at the N-2 and C-3 positions of the isoxazolone ring significantly impact inhibitory activity and chemical stability.

Table 2: SAR of Isoxazolone-Based HNE Inhibitors [2][3]

| Compound | N-2 Substituent | C-3 Substituent | C-4 Phenyl Substituent | IC50 (nM) |

| 2o | 4-methylbenzoyl | Isopropyl | H | 20 |

| 3a | cyclopropanecarbonyl | H | H | 16 |

| 3g | cyclopropanecarbonyl | H | 4-CN | 11 |

| 3h | cyclopropanecarbonyl | H | 4-CF3 | 18 |

These compounds act as reversible competitive inhibitors of HNE.[2] Molecular modeling suggests that the carbonyl groups at the 2-N-CO and 5-CO positions are key for interaction with the catalytic Ser195 residue.[2]

N-Benzoylindazole Derivatives

N-benzoylindazoles represent a class of competitive and pseudoirreversible HNE inhibitors.[4] The benzoyl group at the N-1 position is essential for their activity. Modifications on both the benzoyl and indazole rings have been extensively studied to optimize potency.

Table 3: SAR of N-Benzoylindazole-Based HNE Inhibitors [4]

| Compound | Benzoyl Substituent | Indazole C-3 Substituent | IC50 (µM) |

| 3a | H | Phenylamido | 0.4 |

| 5a | H | Carbethoxy | 0.4 |

| - | 2-Cl | Phenylamido | ~0.1 |

| - | 2-Me | Phenylamido | ~0.1 |

The most active compounds in this series exhibit submicromolar inhibitory activity.[4]

Experimental Protocols

The evaluation of HNE inhibitors requires robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the development of these compounds.

Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

This assay is a standard method for determining the inhibitory potency (IC50) of test compounds against HNE.

Materials:

-

Human Neutrophil Elastase (HNE), active enzyme

-

HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

In a 96-well plate, add 20 µL of each test compound dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 60 µL of HNE enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well, except the negative control wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Add 20 µL of the HNE substrate solution to all wells.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every minute) for 30 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Inhibition Kinetics (Ki)

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

Procedure:

-

Perform the HNE inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate.

-

Measure the initial reaction rates for each combination of inhibitor and substrate concentrations.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation to determine the inhibition constant (Ki) and the mode of inhibition. For competitive inhibitors, the apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Diagrams are indispensable tools for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.

Neutrophil Elastase-Mediated Inflammatory Signaling

HNE contributes to inflammation through various signaling pathways. One critical pathway involves the activation of Toll-like receptor 4 (TLR4) and the subsequent activation of the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines.

Caption: HNE-mediated activation of the TLR4-NF-κB signaling pathway.

Experimental Workflow for HNE Inhibitor Development

The development of novel HNE inhibitors typically follows a structured workflow, from initial screening to lead optimization.

Caption: A typical workflow for the development of HNE inhibitors.

References

- 1. Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 3-unsubstituted isoxazolones as potent human neutrophil elastase inhibitors: Synthesis and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Targeting Neutrophil Elastase in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key mediator of inflammation and tissue damage in a range of debilitating inflammatory diseases. Under physiological conditions, its activity is tightly regulated by endogenous inhibitors. However, in chronic inflammatory states such as Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), Acute Respiratory Distress Syndrome (ARDS), and bronchiectasis, an imbalance between NE and its inhibitors leads to uncontrolled proteolytic activity, driving disease progression. This technical guide provides an in-depth overview of the therapeutic rationale for targeting neutrophil elastase, summarizes the current landscape of NE inhibitors, details key experimental protocols for their evaluation, and illustrates the intricate signaling pathways governed by NE.

The Role of Neutrophil Elastase in Inflammatory Pathogenesis

Neutrophil elastase is a primary component of the azurophilic granules of neutrophils and plays a crucial role in the innate immune response by degrading microbial proteins.[1] However, its excessive and prolonged release in the extracellular milieu contributes to pathology through several mechanisms:

-

Extracellular Matrix Degradation: NE degrades key components of the extracellular matrix, including elastin, collagen, and fibronectin, leading to tissue remodeling and loss of function, particularly in the lungs.[1]

-

Inflammatory Cell Recruitment: NE can process and activate chemokines, such as interleukin-8 (IL-8), amplifying the recruitment of neutrophils to the site of inflammation.[2]

-

Mucus Hypersecretion: In respiratory diseases, NE is a potent secretagogue for mucus from goblet cells and submucosal glands, contributing to airway obstruction.

-

Impairment of Immune Response: NE can cleave and inactivate proteins involved in host defense, including opsonins and cytokine receptors.[2]

-

Activation of Pro-inflammatory Signaling: NE can activate various signaling pathways that perpetuate the inflammatory response.

Neutrophil Elastase Inhibitors: A Therapeutic Strategy

The pathological consequences of unchecked NE activity have made it a compelling therapeutic target. The development of NE inhibitors aims to restore the protease-antiprotease balance and mitigate tissue damage. Several classes of NE inhibitors have been investigated, including endogenous protein inhibitors and synthetic small molecule inhibitors.

Quantitative Data on Neutrophil Elastase Inhibitors

The following tables summarize the inhibitory potency and clinical trial outcomes for key neutrophil elastase inhibitors.

Table 1: Inhibitory Potency of Selected Neutrophil Elastase Inhibitors

| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) |

| Sivelestat | Small Molecule | Human Neutrophil Elastase | 44[3] | 200[3] |

| AZD9668 (Alvelestat) | Small Molecule | Human Neutrophil Elastase | 12 | 9.4 |

| BAY 85-8501 | Small Molecule | Human Neutrophil Elastase | 0.065[4] | - |

| POL6014 | Macrocycle Peptide | Human Neutrophil Elastase | - | - |

| Alpha-1 Antitrypsin | Endogenous Protein | Serine Proteases (including NE) | - | - |

Table 2: Summary of Clinical Trial Outcomes for Neutrophil Elastase Inhibitors

| Inhibitor | Disease | Phase | Key Outcomes | Reference |

| Sivelestat | ARDS | Phase III | No significant improvement in ventilator-free days or 28-day mortality. | [5] |

| AZD9668 (Alvelestat) | Bronchiectasis, CF | Phase II | No significant change in sputum NE activity, but some improvements in lung function and inflammatory biomarkers were observed. | [6][7] |

| BAY 85-8501 | Non-CF Bronchiectasis | Phase IIa | Favorable safety and tolerability; no significant changes in pulmonary function or sputum NE activity.[8] | [9][10] |

| POL6014 | Cystic Fibrosis | Phase I | Well-tolerated with significant reduction in active NE in sputum.[11][12][13][14] | [15][11][12] |

| Alpha-1 Antitrypsin (Augmentation Therapy) | AAT Deficiency | Multiple | Slowed decline in lung density (emphysema progression) as measured by CT.[16][17][18][19][20] Effects on FEV1 decline are more variable across studies.[16][17][18][19] | [16][17] |

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro and ex vivo assays used to characterize the activity and efficacy of neutrophil elastase inhibitors.

Neutrophil Elastase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of NE by detecting the cleavage of a fluorogenic substrate.

Materials:

-

Purified human neutrophil elastase (or sample containing NE, e.g., sputum supernatant)

-

NE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

-

NE inhibitor to be tested

Procedure:

-

Prepare a dilution series of the NE inhibitor in NE Assay Buffer.

-

In the wells of the 96-well plate, add a fixed amount of human neutrophil elastase.

-

Add the different concentrations of the NE inhibitor to the respective wells. Include a vehicle control (no inhibitor).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Add the fluorogenic NE substrate to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.

-

Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

Neutrophil Chemotaxis Assay (Transwell)

This assay assesses the ability of neutrophils to migrate towards a chemoattractant, a process that can be influenced by NE and its inhibitors.

Materials:

-

Freshly isolated human neutrophils

-

Transwell inserts with a 3-5 µm pore size polycarbonate membrane

-

24-well tissue culture plate

-

Chemoattractant (e.g., fMLP, IL-8)

-

Assay medium (e.g., HBSS with 0.5% BSA)

-

Calcein-AM (for cell labeling)

-

Fluorescence plate reader

Procedure:

-

Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.

-

Label the neutrophils with Calcein-AM.

-

Place the Transwell inserts into the wells of the 24-well plate.

-

In the lower chamber of the wells, add the assay medium containing the chemoattractant. In control wells, add assay medium without the chemoattractant.

-

In the upper chamber of the Transwell inserts, add the Calcein-AM labeled neutrophils, pre-incubated with or without the NE inhibitor.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.

-

After incubation, carefully remove the Transwell inserts.

-

Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Calculate the percentage of migrated cells relative to the total number of cells added.

NETosis Quantification Assay (Sytox Green)

This assay quantifies the formation of Neutrophil Extracellular Traps (NETs), a process in which NE plays a critical role.

Materials:

-

Freshly isolated human neutrophils

-

NETosis-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Sytox Green nucleic acid stain (cell-impermeant)

-

Hoechst 33342 (cell-permeant DNA stain)

-

96-well black, clear-bottom microplate

-

Fluorescence microscope or plate reader

Procedure:

-

Isolate human neutrophils and seed them in the 96-well plate.

-

Treat the neutrophils with the NE inhibitor or vehicle control for a specified time.

-

Add the NETosis-inducing agent (PMA) to the wells.

-

Add Sytox Green and Hoechst 33342 to all wells.

-

Incubate the plate at 37°C and acquire images or fluorescence readings at different time points.

-

Quantify NETosis by measuring the Sytox Green positive area (representing extracellular DNA) and normalizing it to the total number of cells (determined by Hoechst 33342 staining).[21][22][23][24][25]

Western Blot for Phosphorylated Signaling Proteins (e.g., p-ERK, p-p38)

This technique is used to detect the activation of specific signaling pathways downstream of NE activation by measuring the phosphorylation of key proteins.

Materials:

-

Cell lysates from cells treated with NE +/- inhibitor

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells (e.g., bronchial epithelial cells, macrophages) with NE in the presence or absence of the inhibitor for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.[26][27][28][29]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading.

Signaling Pathways Involving Neutrophil Elastase

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by neutrophil elastase in inflammatory contexts.

Caption: Overview of Neutrophil Elastase-Mediated Inflammatory Signaling.

Caption: Drug Discovery Workflow for Neutrophil Elastase Inhibitors.

Challenges and Future Directions for Drug Development

The development of clinically effective and safe NE inhibitors faces several challenges that are important for drug development professionals to consider:

-

Selectivity: Achieving high selectivity for NE over other serine proteases is crucial to minimize off-target effects.

-

Bioavailability: For chronic respiratory diseases, delivering the inhibitor to the site of inflammation in the lung at a sufficient concentration is a major hurdle. Inhaled formulations, like that of POL6014, are a promising approach.[30]

-

Biomarker Development: Identifying and validating biomarkers that can predict which patients are most likely to respond to NE inhibitor therapy and that can monitor treatment efficacy is essential for the success of clinical trials.[31] Sputum NE activity and desmosine levels are being investigated as potential biomarkers.[30]

-

Heterogeneity of Inflammatory Diseases: The role and contribution of NE can vary among patients with the same clinical diagnosis. A personalized medicine approach, using biomarkers to select patients with high NE activity, may be necessary.

Future research will likely focus on the development of more potent and selective inhibitors with improved pharmacokinetic profiles, the identification of robust biomarkers for patient stratification, and the exploration of combination therapies that target multiple inflammatory pathways.

Conclusion

Targeting neutrophil elastase remains a highly promising therapeutic strategy for a variety of inflammatory diseases. While early clinical trials have yielded mixed results, a deeper understanding of the complex role of NE in disease pathogenesis, coupled with advancements in drug design and biomarker development, offers a clear path forward. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to translate the therapeutic potential of NE inhibition into effective treatments for patients.

References

- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BAY 85-8501 | Science Company | Labroots [labroots.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors. | Semantic Scholar [semanticscholar.org]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 12. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. researchgate.net [researchgate.net]

- 15. santhera.com [santhera.com]

- 16. cda-amc.ca [cda-amc.ca]

- 17. Treatment for Alpha-1 Antitrypsin Deficiency: Does Augmentation Therapy Work? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Long-term effect of α1-antitrypsin augmentation therapy on the decline of FEV1 in deficient patients: an analysis of the AIR database - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Table 6, Summary of Findings of Included Studies - Alpha1-Proteinase Inhibitors for the Treatment of Alpha1-Antitrypsin Deficiency: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. intjmorphol.com [intjmorphol.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ClinicalTrials.gov [clinicaltrials.gov]

The Modulatory Effects of Neutrophil Elastase Inhibitor 4 on Cellular Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase inhibitor 4, also known as Sivelestat, is a potent and selective competitive inhibitor of human neutrophil elastase (HNE). This whitepaper provides an in-depth technical guide to the cellular pathways modulated by this inhibitor. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling cascades, this document serves as a comprehensive resource for researchers and professionals in drug development. The primary focus is on the intricate molecular mechanisms through which Sivelestat exerts its effects, particularly in the context of inflammatory conditions and cell proliferation.

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin. While this activity is crucial for host defense, dysregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, such as acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and some cancers.

This compound (Sivelestat) is a synthetic, small-molecule inhibitor that specifically targets NE. Its mechanism of action involves competitive binding to the active site of the enzyme, thereby preventing its proteolytic activity.[1] This inhibitory action has been shown to modulate several key intracellular signaling pathways, leading to a reduction in inflammation, inhibition of cell proliferation, and induction of apoptosis in certain cell types.[2][3]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on various cell lines.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Inhibitor | IC50 | Ki | Inhibition Type | Species |

| Neutrophil Elastase | Sivelestat (ONO-5046) | 44 nM | 200 nM | Competitive | Human |

| Neutrophil Elastase | Sivelestat (ONO-5046) | 36 nM | - | - | Rabbit |

| Neutrophil Elastase | Sivelestat (ONO-5046) | 19 nM | - | - | Rat |

| Neutrophil Elastase | Sivelestat (ONO-5046) | 37 nM | - | - | Hamster |

| Neutrophil Elastase | Sivelestat (ONO-5046) | 49 nM | - | - | Mouse |

| Neutrophil Elastase | This compound (compound 4f) | 42.30 nM | 8.04 nM | Competitive | Human |

| Pancreas Elastase | Sivelestat | 5.6 µM | - | - | - |

| Data sourced from multiple references.[3][4][5] |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Effect | IC50 |

| T47D (Breast Cancer) | Inhibition of Proliferation | 21.25 nM |

| RPMI 8226 (Multiple Myeloma) | Inhibition of Proliferation | 34.17 nM |

| A549 (Lung Cancer) | Inhibition of Proliferation | 29.93 nM |

| HSF (Human Skin Fibroblasts) | Inhibition of Proliferation | 99.11 nM |

| T47D (Breast Cancer) | Induction of Apoptosis | - |

| Data sourced from multiple references.[2][3][6] |

Modulated Cellular Pathways

Sivelestat has been shown to impact a network of interconnected signaling pathways that are central to inflammation, cell survival, and proliferation.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, survival, and metabolism. In the context of acute lung injury, activation of this pathway can exacerbate the inflammatory response. Sivelestat has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway.[7] This inhibition leads to a decrease in the expression of pro-inflammatory and pro-apoptotic proteins, while increasing the expression of anti-apoptotic proteins like Bcl-2.[8][9]

JNK/NF-κB Pathway

The c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways are key players in the inflammatory response, controlling the expression of pro-inflammatory cytokines. Sivelestat has been shown to attenuate acute lung injury by inhibiting the activation of the JNK/NF-κB signaling pathway.[1][2] This leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-8.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a major cellular defense mechanism against oxidative stress. Sivelestat has been found to activate the Nrf2/HO-1 signaling pathway, leading to the upregulation of antioxidant enzymes.[1][2] This activation helps to mitigate oxidative damage associated with inflammation.

ERK1/2 Pathway

The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is involved in cell proliferation and differentiation. Neutrophil elastase can promote cell growth by activating the Epidermal Growth Factor Receptor (EGFR), which in turn triggers the ERK1/2 signaling cascade. Sivelestat has been shown to suppress the growth of certain cancer cells by inhibiting NE-induced TGF-α release, thereby preventing EGFR phosphorylation and subsequent ERK1/2 activation.[10]

TGF-β/Smad Pathway

The Transforming growth factor-beta (TGF-β)/Smad signaling pathway plays a complex role in inflammation and tissue repair. Recent studies suggest that Sivelestat can alleviate sepsis-induced acute lung injury by upregulating microRNA-744-5p, which in turn inhibits the TGF-β/Smad signaling pathway.[11][12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

In Vitro Assays

4.1.1. Neutrophil Elastase Inhibition Assay

-

Principle: To measure the direct inhibitory effect of Sivelestat on NE activity.

-

Method: A fluorometric assay is commonly used.[13][14]

-

Recombinant human neutrophil elastase is incubated with a fluorogenic substrate.

-

The cleavage of the substrate by NE results in the release of a fluorescent group, which is measured over time using a fluorescence plate reader (e.g., Ex/Em = 400/505 nm).

-

To determine the IC50, the assay is performed in the presence of serial dilutions of Sivelestat.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

4.1.2. Cell Proliferation Assay

-

Principle: To assess the effect of Sivelestat on the proliferation of various cell lines.

-

Method: An MTT or WST-1 based colorimetric assay is typically employed.[10][15]

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Sivelestat for a specified period (e.g., 48 hours).

-

MTT or WST-1 reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the reagent into a colored formazan product.

-

The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

-

4.1.3. Apoptosis Assay

-

Principle: To determine if Sivelestat induces programmed cell death.

-

Method: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method.[16]

-

Cells are treated with Sivelestat for a defined period.

-

Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

-

4.1.4. Western Blotting

-

Principle: To detect and quantify the expression levels of specific proteins within the modulated signaling pathways.

-

Method: [17]

-

Cells or tissues are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, NF-κB p65, Nrf2, ERK1/2, Smad3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4.1.5. Quantitative Real-Time PCR (qRT-PCR)

-

Principle: To measure the gene expression levels of target molecules.

-

Method: [18]

-

Total RNA is extracted from cells or tissues and reverse-transcribed into cDNA.

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

In Vivo Models

4.2.1. Animal Models of Acute Lung Injury (ALI)

-

Principle: To evaluate the therapeutic efficacy of Sivelestat in a disease-relevant animal model.

-

Method: A common model involves the induction of ALI in rats or mice via intratracheal or intraperitoneal administration of lipopolysaccharide (LPS).[7][18]

-

Animals are treated with Sivelestat (e.g., via intraperitoneal injection) before or after LPS challenge.

-

At a specified time point, animals are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

BALF is analyzed for inflammatory cell infiltration and cytokine levels (e.g., using ELISA).

-

Lung tissues are processed for histopathological examination (H&E staining), assessment of edema (wet-to-dry weight ratio), and molecular analysis (Western blotting, qRT-PCR, immunohistochemistry).

-

Conclusion

This compound (Sivelestat) is a well-characterized inhibitor of human neutrophil elastase with significant therapeutic potential, particularly in the management of inflammatory conditions. Its efficacy stems from its ability to modulate a complex network of intracellular signaling pathways, including the PI3K/AKT/mTOR, JNK/NF-κB, Nrf2/HO-1, ERK1/2, and TGF-β/Smad pathways. By inhibiting pro-inflammatory cascades, promoting antioxidant responses, and regulating cell proliferation and survival, Sivelestat offers a multi-faceted approach to mitigating the pathological consequences of excessive neutrophil elastase activity. This technical guide provides a foundational understanding of the molecular mechanisms underlying the action of Sivelestat, which will be invaluable for researchers and clinicians working on the development of novel anti-inflammatory and anti-cancer therapies. Further research into the intricate crosstalk between these pathways will continue to elucidate the full therapeutic potential of this and other neutrophil elastase inhibitors.

References

- 1. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]

- 9. Sivelestat ameliorates sepsis-induced myocardial dysfunction by activating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sivelestat sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sivelestat sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - Qian- Journal of Thoracic Disease [jtd.amegroups.org]

- 13. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. m.youtube.com [m.youtube.com]

- 16. cdn.amegroups.cn [cdn.amegroups.cn]

- 17. Sivelestat sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Role of Neutrophil Elastase in Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase (NE), a powerful serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system, essential for host defense against pathogens.[1] However, in the context of chronic respiratory diseases, its excessive and unregulated activity contributes significantly to lung pathology. This technical guide provides an in-depth examination of the multifaceted role of neutrophil elastase in the pathogenesis of prevalent respiratory conditions, including Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), Acute Respiratory Distress Syndrome (ARDS), and Bronchiectasis. We will explore the intricate signaling pathways mediated by NE, detail common experimental protocols for its assessment, and present key quantitative data from relevant studies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting neutrophil elastase.

Introduction: The Protease-Antiprotease Imbalance

Under physiological conditions, the potent proteolytic activity of neutrophil elastase is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin (AAT).[2][3] This delicate balance ensures that the destructive potential of NE is directed towards invading microbes while sparing host tissues. However, in many chronic inflammatory lung diseases, a persistent influx of neutrophils into the airways leads to an overwhelming release of NE, saturating and inactivating AAT and other inhibitors.[4][5] This protease-antiprotease imbalance is a central tenet in the "vicious cycle" hypothesis of many respiratory diseases, where inflammation begets tissue damage, which in turn perpetuates further inflammation.[6]

Pathophysiological Roles of Neutrophil Elastase in Respiratory Diseases

The detrimental effects of unregulated neutrophil elastase activity in the lungs are extensive and varied, contributing to nearly every hallmark of chronic respiratory disease.

Extracellular Matrix Degradation and Tissue Remodeling

One of the most well-characterized functions of NE is its ability to degrade key components of the lung's extracellular matrix (ECM), including elastin, collagen, and proteoglycans.[1][7] This enzymatic destruction of the lung parenchyma is a primary driver of the emphysematous changes seen in COPD and contributes to the irreversible airway dilation characteristic of bronchiectasis.[6][8]

Mucus Hypersecretion and Impaired Mucociliary Clearance

Neutrophil elastase is a potent secretagogue, directly stimulating goblet cells and submucosal glands to produce and secrete mucus.[9][10] It specifically upregulates the expression of the MUC5AC mucin gene, a major component of airway mucus.[11][12] Furthermore, NE impairs ciliary beat frequency, hindering the coordinated sweeping motion required to clear mucus from the airways.[3][13] The resulting mucus hypersecretion and impaired clearance contribute to airway obstruction, a hallmark of COPD, cystic fibrosis, and bronchiectasis.[14]

Pro-inflammatory Signaling and Immune Modulation

Beyond its direct destructive capabilities, neutrophil elastase actively perpetuates the inflammatory cascade. It can cleave and activate pro-inflammatory cytokines and chemokines, and their receptors, creating a positive feedback loop that recruits more neutrophils to the site of inflammation.[15] NE also plays a role in the formation of Neutrophil Extracellular Traps (NETs), web-like structures of DNA, histones, and granular proteins that, while intended to trap pathogens, can also contribute to tissue damage and inflammation.[5][7]

Disruption of the Alveolar-Capillary Barrier

In the context of ARDS, the excessive release of neutrophil elastase is a key factor in the breakdown of the alveolar-capillary barrier.[16][17] By degrading endothelial and epithelial cell adhesion molecules and basement membrane components, NE increases vascular permeability, leading to the influx of protein-rich fluid into the alveoli and the development of pulmonary edema.[18][19]

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase exerts its diverse cellular effects through the activation of multiple signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

EGFR-Mediated Mucin Production

One of the key pathways by which NE induces mucus hypersecretion involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). NE cleaves pro-transforming growth factor-alpha (pro-TGF-α) on the surface of epithelial cells, releasing mature TGF-α, which then binds to and activates EGFR.[10] This initiates a downstream signaling cascade that ultimately leads to increased MUC5AC gene expression.[20]

PKCδ-Mediated Mucin Secretion

In addition to stimulating mucin gene expression, neutrophil elastase can also directly trigger the release of stored mucin from airway epithelial cells. This process has been shown to be dependent on the activation of Protein Kinase C delta (PKCδ).[9]

Degradation of CFTR

In cystic fibrosis, neutrophil elastase contributes to the underlying pathophysiology by degrading the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[14][21] This degradation is mediated, at least in part, through the activation of intracellular calpains.[21][22] The loss of functional CFTR exacerbates the ion transport defect, leading to further airway surface liquid dehydration and mucus obstruction.

Quantitative Data on Neutrophil Elastase in Respiratory Diseases

The following tables summarize key quantitative findings from studies investigating the role of neutrophil elastase in various respiratory diseases.

Table 1: Neutrophil Elastase Levels in Respiratory Diseases

| Disease | Sample Type | NE Concentration/Activity | Key Finding | Reference(s) |

| COPD | Sputum | Elevated NE levels | Correlates with exacerbation frequency and lung function decline. | [15] |

| Serum | Elevated CPa9-HNE (NE-degraded calprotectin) | Indicates increased systemic neutrophil activity. | [23] | |

| Cystic Fibrosis | Bronchoalveolar Lavage Fluid (BALF) | Elevated NE activity | Associated with early bronchiectasis in children. | [15][24] |

| Bronchiectasis | Sputum | Elevated NE activity | Associated with increased exacerbation risk and mortality. | [11][12] |

| ARDS | Plasma | Median 217 ng/ml (in patients who developed ARDS) vs. 117 ng/ml (in those who did not) | Elevated plasma NE on hospital admission correlates with ARDS development. | [25] |

Table 2: Impact of NE Inhibitors in Clinical Trials

| NE Inhibitor | Disease | Primary Outcome | Result | Reference(s) |

| AZD9668 | COPD | Change in FEV1 | No significant improvement in lung function. | [26] |

| Brensocatib | Bronchiectasis | Reduction in NE activity in sputum | Significantly reduced NE activity and exacerbations. | [6] |

| Sivelestat | ARDS | Improved oxygenation and reduced inflammatory markers | Approved in Japan and South Korea for ARDS. | [27][28][29] |

| Alpha1-Antitrypsin (AAT) Augmentation Therapy | AAT Deficiency-related COPD | Slowing of emphysema progression | Reduces the decline in lung density. | |

| MR889 | COPD | Change in desmosine urine levels | Reduction in desmosine levels in a subset of patients with shorter disease duration. | [30] |

Experimental Protocols for the Study of Neutrophil Elastase

Accurate and reproducible measurement of neutrophil elastase activity and concentration is paramount for both basic research and clinical trials.

Measurement of Neutrophil Elastase Activity

A common method for determining NE activity in biological samples is through the use of a fluorogenic substrate.

Protocol: Fluorometric Assay for NE Activity [31][32]

-

Sample Preparation: Sputum samples are homogenized and centrifuged to obtain the sol phase. Plasma or BALF can often be used directly or with minimal dilution.

-

Standard Curve: A standard curve is generated using purified human neutrophil elastase of known concentrations.

-

Reaction Setup: Samples and standards are added to a 96-well microplate.

-

Substrate Addition: A specific fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) is added to each well.

-

Incubation and Measurement: The plate is incubated at 37°C, and the fluorescence is measured kinetically over time using a microplate reader (excitation/emission wavelengths typically around 380/500 nm).

-

Calculation: The rate of substrate cleavage (change in fluorescence over time) is proportional to the NE activity in the sample. The activity is quantified by comparison to the standard curve.

Measurement of Neutrophil Elastase Concentration

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the total amount of NE protein (both active and complexed with inhibitors).[33]

Protocol: NE ELISA [33]

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for human neutrophil elastase.

-

Sample and Standard Addition: Samples and a dilution series of a known NE standard are added to the wells.

-

Incubation: The plate is incubated to allow the NE in the samples and standards to bind to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, also specific for NE, is added.

-

Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

-

Measurement and Calculation: The absorbance of each well is read using a microplate reader, and the concentration of NE in the samples is determined by comparison to the standard curve.

Therapeutic Targeting of Neutrophil Elastase

Given its central role in the pathology of several respiratory diseases, neutrophil elastase is a prime therapeutic target. Several strategies are being pursued:

-

Direct NE Inhibitors: Small molecule inhibitors that directly block the active site of the enzyme.

-

Inhibitors of Neutrophil Recruitment: Agents that block chemokine receptors (e.g., CXCR2 antagonists) to prevent neutrophil migration to the lungs.[6]

-

Inhibitors of NE Release: Drugs that prevent the degranulation of neutrophils and the release of their contents.

-

Augmentation of Endogenous Inhibitors: Replacement therapy with AAT in individuals with a genetic deficiency.

The development of effective and specific NE inhibitors remains a significant goal in respiratory medicine. While some agents have shown promise, particularly in bronchiectasis, challenges such as optimizing drug delivery to the lungs and managing potential off-target effects persist.[1][16]

Conclusion

Neutrophil elastase is a pivotal mediator in the pathogenesis of a wide range of respiratory diseases. Its ability to degrade tissue, promote inflammation, and induce mucus hypersecretion places it at the center of the "vicious cycle" of lung damage. A thorough understanding of its complex signaling pathways and the development of robust methods for its measurement are essential for advancing our knowledge and for the successful development of novel therapies. Targeting neutrophil elastase holds significant promise for breaking the cycle of chronic inflammation and tissue destruction, ultimately improving outcomes for patients with these debilitating conditions.

References

- 1. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutrophil dysfunction in bronchiectasis: Pathophysiological insights and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Neutrophil Elastase Induces Hypersecretion of Mucin from Well-Differentiated Human Bronchial Epithelial Cells in Vitro via a Protein Kinase Cδ-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of neutrophils in mucus hypersecretion in COPD and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. atsjournals.org [atsjournals.org]

- 14. atsjournals.org [atsjournals.org]

- 15. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Understanding the role of neutrophils in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neutrophil elastase induces MUC5AC mucin production in human airway epithelial cells via a cascade involving protein kinase C, reactive oxygen species, and TNF-alpha-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neutrophil elastase degrades cystic fibrosis transmembrane conductance regulator via calpains and disables channel function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. publications.ersnet.org [publications.ersnet.org]

- 24. Elastase Exocytosis by Airway Neutrophils Is Associated with Early Lung Damage in Children with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. atsjournals.org [atsjournals.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Targeting Neutrophils to Treat Acute Respiratory Distress Syndrome in Coronavirus Disease [frontiersin.org]

- 29. Neutrophil Elastase Inhibitors: A potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. publications.ersnet.org [publications.ersnet.org]

- 31. resources.amsbio.com [resources.amsbio.com]

- 32. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Human neutrophil elastase activity and enzyme-linked immunosorbent assays (ELISAs) [bio-protocol.org]

Preclinical Evaluation of Neutrophil Elastase Inhibitor 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Neutrophil Elastase Inhibitor 4 (also referred to as compound 4f), a competitive inhibitor of human neutrophil elastase (HNE). This document outlines the core data, experimental methodologies, and relevant biological pathways to support further research and development of this compound.

Core Data Summary

The primary inhibitory activity of this compound has been characterized in vitro. The key quantitative data are summarized in the tables below, providing a clear comparison of its potency and cellular effects.

Table 1: In Vitro Inhibitory Potency against Human Neutrophil Elastase (HNE)

| Parameter | Value |

| IC50 | 42.30 nM[1][2][3][4][5][6] |

| Ki | 8.04 nM[1][2][3][4][5][6] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cell Type | IC50 |

| T47D | Human breast cancer | 21.25 nM[1][2][3][4][5][6] |

| RPMI 8226 | Human multiple myeloma | 34.17 nM[1][2][3][4][5][6] |

| A549 | Human lung carcinoma | 29.93 nM[1][2][3][4][5][6] |

| HSF | Human skin fibroblast | 99.11 nM[1][2][3][4][5][6] |

IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental approach is crucial for evaluating a novel inhibitor. The following diagrams illustrate the neutrophil elastase signaling pathway and a general workflow for preclinical evaluation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for key experiments in the evaluation of a neutrophil elastase inhibitor.

Enzyme Inhibition Assay (Determination of IC50 and Ki)

Objective: To determine the in vitro potency of this compound against purified human neutrophil elastase.

Materials:

-

Purified human neutrophil elastase (HNE)

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

This compound

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the inhibitor dilutions, HNE, and assay buffer.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission).

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the inhibition is competitive.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of various cell lines.

Materials:

-

T47D, RPMI 8226, A549, and HSF cell lines

-

Appropriate cell culture medium and supplements

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well cell culture plates

-

Spectrophotometric plate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Model of Acute Lung Injury

Objective: To evaluate the in vivo efficacy of a neutrophil elastase inhibitor in a relevant disease model. Note: This is a general protocol and has not been specifically reported for this compound.

Animal Model:

-

Male C57BL/6 mice

Materials:

-

Neutrophil elastase inhibitor

-

Human recombinant neutrophil elastase

-

Anesthesia

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Reagents for cell counting and protein quantification

Procedure:

-

Administer the neutrophil elastase inhibitor to the mice via a relevant route (e.g., oral gavage, intraperitoneal injection).

-

After a specified pretreatment time, induce lung injury by intratracheal instillation of human recombinant neutrophil elastase under anesthesia.

-